molecular formula C12H19N3O2 B14643341 N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N'-prop-2-en-1-ylurea CAS No. 55808-04-3

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N'-prop-2-en-1-ylurea

Katalognummer: B14643341
CAS-Nummer: 55808-04-3
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: RGRZKJNGJJLPQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a tert-butyl group, and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with appropriate reagents to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
  • N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
  • N-(5-tert-Butyl-1,2-oxazol-3-yl)-3-(2,4-dimethylphenyl)propanamide

Uniqueness

N-(5-tert-Butyl-1,2-oxazol-3-yl)-N-methyl-N’-prop-2-en-1-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, tert-butyl group, and urea moiety allows for versatile interactions and reactivity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

55808-04-3

Molekularformel

C12H19N3O2

Molekulargewicht

237.30 g/mol

IUPAC-Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methyl-3-prop-2-enylurea

InChI

InChI=1S/C12H19N3O2/c1-6-7-13-11(16)15(5)10-8-9(17-14-10)12(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,16)

InChI-Schlüssel

RGRZKJNGJJLPQP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=NO1)N(C)C(=O)NCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.